K1-Hydroperoxide

Vue d'ensemble

Description

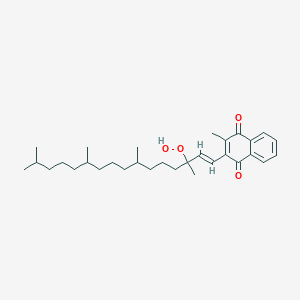

K1-Hydroperoxide, also known as vitamin K1 hydroperoxide, is a derivative of vitamin K1. It is a fat-soluble compound that plays a crucial role in various biological processes, including blood coagulation and bone metabolism. The compound is characterized by the presence of a hydroperoxy group attached to the phytyl side chain of the vitamin K1 molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of K1-Hydroperoxide typically involves the oxidation of vitamin K1. One common method is the photooxidation of vitamin K1 in the presence of oxygen. This process can be catalyzed by light and involves the formation of singlet oxygen, which reacts with vitamin K1 to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves controlled oxidation reactions under specific conditions to ensure high yield and purity. The reaction is usually carried out in the presence of solvents like chloroform or methanol, and the product is purified using techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

K1-Hydroperoxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form other peroxides or quinones.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include singlet oxygen and peroxy acids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or higher-order peroxides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

Reagent in Organic Synthesis

K1-Hydroperoxide serves as a reagent in organic synthesis, particularly in oxidation reactions. It can facilitate the conversion of various functional groups, making it valuable in the development of complex organic molecules. The hydroperoxide group enhances reactivity, allowing for selective oxidations that are crucial in synthetic pathways.

Analytical Standards

This compound is utilized as a standard for analytical methods, aiding in the calibration of instruments and validation of experimental results. Its stability and reactivity make it an ideal candidate for such applications.

Biology

Role in Cellular Oxidative Stress

Research has indicated that this compound plays a significant role in cellular oxidative stress. It can act as a signaling molecule that influences cellular responses to oxidative conditions. Studies have shown that its interactions with reactive oxygen species (ROS) can modulate various biological pathways, potentially affecting cell survival and apoptosis.

Biochemical Pathways

this compound is involved in redox reactions that influence biochemical processes. For instance, it participates in the enzymatic hydroxylation of benzo(a)pyrene, demonstrating its role as a cofactor in metabolic pathways related to xenobiotic metabolism.

Medicine

Therapeutic Effects

The compound is being investigated for its potential therapeutic effects related to oxidative stress and blood coagulation disorders. Its antioxidant properties may offer protective benefits against cellular damage caused by ROS, making it a candidate for further pharmacological studies.

Clinical Applications

this compound's involvement in blood coagulation processes suggests potential applications in treating coagulopathies. Research continues to explore its efficacy and safety in clinical settings.

Industry

Material Development

In industrial applications, this compound is used as a stabilizer in certain processes and formulations. Its ability to modulate oxidative states makes it useful in the development of new materials, particularly those requiring controlled oxidation conditions.

Cosmetic Formulations

The compound's properties are also leveraged in cosmetic formulations where it acts as an antimicrobial agent and stabilizer. Its effectiveness in preventing microbial growth while maintaining product integrity is well-documented.

Data Tables

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Chemistry | Reagent in synthesis | Enhances oxidation reactions |

| Biology | Cellular signaling | Modulates oxidative stress responses |

| Medicine | Therapeutic potential | Investigated for antioxidant effects |

| Industry | Material stabilization | Used in formulations requiring controlled oxidation |

Case Studies

-

Enzymatic Hydroxylation of Benzo(a)pyrene

- Objective: To study the role of this compound as a cofactor.

- Findings: Confirmed that this compound participates in the enzymatic reaction leading to the formation of 3,6-BP dione, highlighting its significance in metabolic pathways involving carcinogenic compounds .

-

Oxidative Stress Modulation

- Objective: Investigate the effects of this compound on cellular responses.

- Findings: Demonstrated that this compound influences signaling pathways associated with oxidative stress, potentially impacting cell survival mechanisms .

- Industrial Applications

Mécanisme D'action

K1-Hydroperoxide exerts its effects primarily through its role in redox reactions. It can act as both an oxidizing and reducing agent, depending on the cellular environment. The compound interacts with various molecular targets, including enzymes involved in the redox cycle, such as glutathione peroxidase and catalase. These interactions help regulate oxidative stress and maintain cellular homeostasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vitamin K1 (Phylloquinone): The parent compound of K1-Hydroperoxide, primarily involved in blood coagulation.

Vitamin K2 (Menaquinone): Similar structure but with different side chains, involved in bone and cardiovascular health.

Vitamin K3 (Menadione): A synthetic form of vitamin K, used in animal feed and some medical applications

Uniqueness

This compound is unique due to its hydroperoxy group, which imparts distinct redox properties. This makes it particularly useful in studies related to oxidative stress and redox biology. Its ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis .

Activité Biologique

K1-Hydroperoxide, a derivative of Vitamin K1 (phylloquinone), has garnered attention for its biological activity, particularly in the context of oxidative stress and cellular metabolism. This article delves into the compound's biological mechanisms, applications in research, and relevant case studies.

This compound is characterized by its hydroperoxide group, which allows it to participate in redox reactions. These reactions can lead to the generation of reactive oxygen species (ROS), influencing various cellular processes. The compound's interaction with molecular targets can modulate signaling pathways and alter the redox state within cells, thereby impacting metabolic functions and stress responses.

Key Mechanisms:

- Oxidative Stress Induction: this compound can elevate ROS levels, leading to oxidative stress that affects cellular integrity and function.

- Signal Transduction: It plays a role in signaling pathways related to cell growth and apoptosis by modifying protein functions through oxidation .

- Antioxidant Properties: Despite its potential to generate ROS, this compound also exhibits antioxidant properties that may protect against cellular damage under certain conditions.

Research Applications

This compound has been investigated across various fields, including chemistry, biology, and medicine:

- Chemistry: Used as a reagent in organic synthesis to study oxidation reactions.

- Biology: Explored for its role in cellular oxidative stress and effects on metabolism.

- Medicine: Studied for potential therapeutic applications due to its antioxidant properties .

1. Impact on Cellular Metabolism

A study examined the effects of this compound on yeast cells, focusing on how it regulates protein synthesis under oxidative stress conditions. The findings indicated that this compound influences transcription and translation processes by modulating cysteine thiols, which are crucial for maintaining redox balance .

2. Oxidative Stress Response

Research involving rat models demonstrated that this compound significantly affects the tissue distribution of Vitamin K derivatives. The active form of Vitamin K (hydroquinone) was shown to be produced from this compound through enzymatic reduction, highlighting its metabolic relevance .

Data Tables

Propriétés

IUPAC Name |

2-[(E)-3-hydroperoxy-3,7,11,15-tetramethylhexadec-1-enyl]-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O4/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6,35-34)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33/h7-8,17-19,21-24,34H,9-16,20H2,1-6H3/b21-19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTUNMUCBDSKNC-XUTLUUPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C(C)(CCCC(C)CCCC(C)CCCC(C)C)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15576-39-3 | |

| Record name | Vitamin K1-hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015576393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Vitamin K1-hydroperoxide in benzo(alpha)pyrene metabolism according to the research?

A1: The research demonstrates that Vitamin this compound can act as a cofactor in the enzymatic hydroxylation of benzo(alpha)pyrene (BP) at the 6-position. [] This reaction is catalyzed by soluble rat lung hydroperoxidase. [] The study suggests that Vitamin this compound is formed through oxidation and then participates in the enzymatic reaction with BP, ultimately leading to the formation of 3,6-BP dione. [] This finding highlights a potential pathway for BP metabolism involving Vitamin this compound.

Q2: How did the researchers confirm the formation of Vitamin this compound in their study?

A2: The researchers synthesized Vitamin this compound and verified its structure using mass spectral analysis. [] Furthermore, they confirmed its involvement in the enzymatic reaction by observing the inhibition of both aryl hydrocarbon hydroxylase activity (responsible for BP hydroxylation) and Vitamin this compound/hydroperoxidase activity by thiodione (a menadione-glutathione adduct). [] This inhibition suggests a link between Vitamin this compound formation and BP hydroxylation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.